molecular formula C66H79ClN10O12 B1248103 Migraine-kranit CAS No. 77193-78-3

Migraine-kranit

Cat. No.: B1248103
CAS No.: 77193-78-3
M. Wt: 1239.8 g/mol
InChI Key: QYJFEUIEZVWVCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Migraine-kranit is a proprietary formulation supplied for non-clinical research purposes. Its primary active ingredient is the small molecule Phenazone, an analgesic and antipyretic agent with a historical context in pain management . This product is provided strictly for scientific investigation to facilitate studies in pharmacology and neurology. Researchers may find value in using this compound as a reference compound in comparative studies, particularly for exploring mechanisms of pain and migraine pathophysiology. Modern migraine research focuses on complex neural pathways, including the activation of the trigeminovascular system (TGVS) and the release of key neuropeptides like Calcitonin Gene-Related Peptide (CGRP) . Cortical Spreading Depression (CSD), a wave of neuronal and glial depolarization, is another area of intense study for its role in migraine aura . Investigating established compounds like Phenazone alongside newer therapeutic targets, such as CGRP and PACAP pathways, can provide valuable insights into the evolution of migraine treatments . This product is intended for laboratory use by qualified professionals. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

77193-78-3

Molecular Formula

C66H79ClN10O12

Molecular Weight

1239.8 g/mol

IUPAC Name

1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxyisoquinoline;1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;N-(4-hydroxyphenyl)acetamide;1,3,7-trimethylpurine-2,6-dione;hydrochloride

InChI

InChI=1S/C24H29NO4.C14H18N2O.C12H12N2O3.C8H10N4O2.C8H9NO2.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-6(10)9-7-2-4-8(11)5-3-7;/h9-12,14-16H,5-8,13H2,1-4H3;5-10H,1-4H3;3-7H,2H2,1H3,(H2,13,14,15,16,17);4H,1-3H3;2-5,11H,1H3,(H,9,10);1H

InChI Key

QYJFEUIEZVWVCK-UHFFFAOYSA-N

SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CCOC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OCC)OCC)OCC.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.CC(=O)NC1=CC=C(C=C1)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Cl

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CCOC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OCC)OCC)OCC.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.CC(=O)NC1=CC=C(C=C1)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Cl

Other CAS No.

77193-78-3

Synonyms

Migraine-Kranit

Origin of Product

United States

Chemical Structure and Nomenclature

Systematic IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic name for Phenazone to ensure its unambiguous identification. Its official IUPAC name is 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one . wikipedia.orgebi.ac.uk This name precisely describes the molecular structure, identifying all constituent parts and their locations within the molecule.

Identifier TypeIdentifier
IUPAC Name1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one wikipedia.orgebi.ac.uk
CAS Number60-80-0 wikipedia.org
Molecular FormulaC11H12N2O chemspider.com
Molar Mass188.230 g·mol−1 wikipedia.org

Core Pyrazolone (B3327878) Ring System

At the heart of Phenazone's structure is a five-membered heterocyclic ring known as a pyrazolone. wikipedia.orghimedialabs.com This ring contains two adjacent nitrogen atoms and a carbonyl group (a carbon atom double-bonded to an oxygen atom). wikipedia.org The pyrazolone ring system is a significant scaffold in pharmaceutical chemistry, forming the basis for a class of analgesics. wikipedia.orgdrugbank.com Phenazone was the first synthetic pharmaceutical to feature this core structure. wikipedia.org The specific isomer found in Phenazone is a 3-pyrazolone, which is stabilized by the presence of substituents on the nitrogen atoms. wikipedia.org

Substituent Groups and Molecular Topology

Attached to the core pyrazolone ring are several substituent groups that define Phenazone's unique chemical identity. These include:

A methyl group at the 1-position of the ring. himedialabs.com

A methyl group at the 5-position of the ring. himedialabs.com

A phenyl group attached to the 2-position of the ring. himedialabs.com

Conformational Analysis and Intramolecular Interactions

Conformational analysis of Phenazone involves studying the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. The primary focus of this analysis is the rotation around the single bond connecting the pyrazolone and phenyl rings. aip.org

Computational studies have explored the conformational landscape of Phenazone and predicted a single, dominant conformer. aip.org In this preferred conformation, the N-phenyl and N-methyl groups are situated on opposite sides of the pyrazolone ring. aip.org Experimental data from rotational spectroscopy of Phenazone in a supersonic jet expansion are consistent with this theoretical prediction, showing a rotational signature from a single molecular structure. aip.org

Synthetic Pathways and Derivatization Strategies

Classic Synthetic Routes (e.g., Condensation of Phenylhydrazine (B124118) and Ethyl Acetoacetate)

The foundational synthesis of phenazone, first reported by Ludwig Knorr in the 1880s, remains a classic example of pyrazolone (B3327878) chemistry. wikipedia.orgresearchgate.net This method involves a two-step process:

Condensation: The synthesis begins with the condensation reaction of phenylhydrazine and ethyl acetoacetate. wikipedia.orgwikipedia.org This reaction forms the intermediate compound, 1-phenyl-3-methyl-5-pyrazolone. researchgate.net The reaction is typically carried out under basic conditions. wikipedia.orgresearchgate.net

Methylation: The resulting pyrazolone intermediate is then methylated to yield phenazone. wikipedia.org This is achieved by heating the intermediate with a methylating agent such as dimethyl sulfate (B86663) or methyl iodide. wikipedia.orgresearchgate.net

The final product, 1,5-dimethyl-2-phenylpyrazol-3-one (phenazone), crystallizes in needles. wikipedia.orgiiab.me This historical synthesis established the fundamental framework for producing numerous pyrazolone derivatives.

Classic Synthesis of Phenazone
Reactant 1 Phenylhydrazine
Reactant 2 Ethyl Acetoacetate
Intermediate 1-phenyl-3-methylpyrazolone
Methylating Agent Dimethyl Sulfate or Methyl Iodide
Final Product Phenazone (Antipyrine)

Modern Synthetic Methodologies for Phenazone and its Derivatives

Modern synthetic chemistry has expanded upon the classic Knorr synthesis, introducing more diverse and efficient methodologies for creating phenazone derivatives. These methods often start with a modified phenazone core, such as 4-aminophenazone, and employ various reactions to build new molecular architectures. researchgate.net

Key modern synthetic reactions include:

Acylation and Alkylation: These reactions are used to introduce new functional groups. For instance, 4-aminophenazone can be acylated or alkylated to produce a range of new derivatives. researchgate.net

Condensation Reactions: Modern approaches continue to use condensation reactions, for example, by reacting 4-aminophenazone with isatin (B1672199) derivatives to form new imines. researchgate.net

Ring Closure Reactions (Cyclization): These reactions are pivotal for creating fused heterocyclic systems. For example, thiourea (B124793) derivatives of phenazone can be cyclized with reagents like malonic acid to form N,N'-disubstituted thiobarbituric acids. researchgate.net Another example involves the reaction of 4-aminophenazone derivatives with 1,3-dichloropropane (B93676) to furnish tetrahydropyrimidines. researchgate.net

These methodologies allow for the synthesis of complex phenazone derivatives with tailored properties. researchgate.net

Stereoselective Synthesis Approaches

While phenazone itself is not chiral, the development of chiral derivatives and analogues has become an area of interest, necessitating stereoselective synthesis methods. Asymmetric synthesis is crucial for producing optically pure compounds, which is often vital for biological applications.

A notable approach is the chemoenzymatic synthesis of chiral pyrazolidin-3-ones, a core structure related to phenazone. acs.org This method utilizes an enzyme, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase, to catalyze a highly regio- and stereoselective hydroamination step. acs.org Arylhydrazines are added to fumarate, followed by an intramolecular amidation to construct the chiral pyrazolidin-3-one (B1205042) ring system with high enantiomeric excess (>99% ee). acs.org

Furthermore, stereoselective synthesis of related pyrazoline heterocycles has been achieved through methods like 1,3-dipolar cycloaddition reactions, which can offer high levels of regio- and stereocontrol. researchgate.net The development of such stereospecific and enantioselective reactions is essential for exploring the three-dimensional chemical space of phenazone-related compounds. researchgate.netacs.org

Rational Design and Synthesis of Phenazone Analogues and Hybrids

The rational design of new molecules involves strategically modifying a known chemical scaffold, like phenazone, to create novel compounds with specific desired properties. scispace.comnih.gov This approach has led to the synthesis of a wide range of phenazone analogues and hybrids by incorporating different functional groups or heterocyclic systems.

A prominent strategy in the derivatization of phenazone is the synthesis of hybrid molecules where the phenazone core is fused or linked to other heterocyclic rings. This approach aims to combine the properties of both moieties, potentially leading to synergistic effects.

An efficient synthetic route has been developed for phenazone derivatives containing a 1,2,4-triazine (B1199460) or a pyridine (B92270) fragment. researchgate.net This is achieved through successive nucleophilic substitution of hydrogen in 1,2,4-triazine 4-oxides, followed by an aza-Diels-Alder reaction. researchgate.net Similarly, thiazolyl-pyrazoline hybrids are synthesized by coalescing the thiazole (B1198619) pharmacophore with pyrazoline derivative fragments, creating a unified bioactive scaffold. acs.org Other research has focused on creating hybrids by linking the phenazone (antipyrine) moiety to pyridazinone rings. researchgate.net

Examples of Phenazone Hybrids
Attached Heterocycle Synthetic Strategy
1,2,4-TriazineNucleophilic Substitution & Aza-Diels-Alder Reaction researchgate.net
PyridineNucleophilic Substitution & Aza-Diels-Alder Reaction researchgate.net
Thiazole (Thiazolyl-pyrazoline)Coalescence of thiazole and pyrazoline fragments acs.org
PyridazinoneSynthesis from antipyrine (B355649) precursors researchgate.net

Modifying the functional groups on the phenazone ring is a fundamental strategy for creating analogues. These modifications can alter the molecule's electronic properties, solubility, and reactivity. solubilityofthings.comsolubilityofthings.com

Starting with 4-aminophenazone, a key intermediate, a variety of functional groups can be introduced. Reactions with isothiocyanates and isocyanates lead to the formation of thiourea and urea (B33335) derivatives, respectively. researchgate.net The introduction of a nitroso group at the C4-position creates 1,5-dimethyl-4-nitroso-2-phenyl-pyrazol-3-one, a derivative used in analytical chemistry. solubilityofthings.com Ozonation of phenazone can lead to various transformation products through pathways like hydroxylation and pyrazole (B372694) ring opening. researchgate.net These modifications highlight the versatility of the phenazone scaffold in generating a diverse library of compounds for various applications. solubilityofthings.com

Molecular and Cellular Pharmacology

Mechanism of Action at the Molecular Level

Phenazone, also known as antipyrine (B355649), is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the pyrazolone (B3327878) class. psgcas.ac.inresearchgate.net Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923), key mediators of pain and inflammation. nih.govsmpdb.ca

Phenazone is classified as a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes. nih.gov The COX-1 isoform is considered a "housekeeping" enzyme, responsible for producing prostaglandins that protect the gastrointestinal tract and are involved in platelet aggregation. tandfonline.comnih.gov The COX-2 isoform is typically induced during inflammation and is the primary target for reducing pain and inflammation. tandfonline.commedcentral.com

Some research has also investigated a third COX isozyme, COX-3, which is a splice variant of the COX-1 gene. pnas.orgnih.gov Studies in canine models have shown that COX-3 is selectively inhibited by analgesic and antipyretic drugs like phenazone (antipyrine). pnas.orgwikipedia.org However, the functional significance of COX-3 in humans is still debated, as the human form of the enzyme appears to be non-functional. wikipedia.org The inhibition of COX-3 in the central nervous system has been proposed as a potential mechanism for the analgesic and antipyretic effects of drugs like phenazone. pnas.org

Table 1: Phenazone Inhibition Profile for COX Enzymes

Enzyme TargetInhibition ActivitySelectivityNotes
COX-1 InhibitsNon-selectiveInhibition can lead to gastrointestinal side effects. nih.govtandfonline.com
COX-2 InhibitsNon-selectivePrimary target for anti-inflammatory and analgesic effects. nih.govtandfonline.com
COX-3 Inhibits (in canine models)SelectiveMay contribute to central analgesic and antipyretic effects; human functionality is debated. pnas.orgwikipedia.org

By inhibiting COX enzymes, phenazone effectively blocks the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2). smpdb.canih.gov PGH2 is the precursor to a variety of other prostaglandins (like PGE2, PGI2, PGD2) and thromboxane (B8750289) A2. nih.govoncotarget.comresearchgate.net These molecules are potent mediators of inflammation, pain, and fever. The reduction in prostaglandin synthesis is the core of phenazone's therapeutic effects. nih.gov Specifically, COX-1 is primarily linked to the production of thromboxane, while COX-2 is more associated with the production of prostacyclin. nih.gov

Beyond its well-established role as a COX inhibitor, research suggests other potential molecular interactions. Phenazone and its derivatives are known to interact with various cellular pathways. psgcas.ac.in For instance, some pyrazolone derivatives have been studied for their effects on signaling pathways related to cell proliferation and apoptosis, such as those involving the epidermal growth factor receptor (EGFR). psgcas.ac.inresearchgate.net However, direct, high-affinity interactions of phenazone with other receptors as a primary mechanism of its analgesic action are not as well-characterized as its effects on COX enzymes. The concept of receptor-receptor interactions (RRI) is an emerging area of pharmacology, suggesting that receptors can form complexes and modulate each other's function, which could present future avenues for understanding the complete pharmacological profile of drugs like phenazone. nih.gov

Cellular Targets and Signaling Pathway Perturbations

The primary cellular targets of phenazone are cells involved in the inflammatory response where COX enzymes are active. By inhibiting prostaglandin production, phenazone perturbs the signaling pathways that lead to vasodilation, increased vascular permeability, and sensitization of nerve endings to painful stimuli.

Recent studies on pyrazole (B372694) derivatives, the class to which phenazone belongs, have explored their impact on various signaling pathways. These include:

NF-κB Pathway : This pathway is central to inflammation and the induction of genes like COX-2. nih.gov

MAPK/ERK Pathway : This is another crucial pathway involved in cellular responses to inflammatory stimuli. medchemexpress.com

Apoptosis Pathways : Research on pyrazole derivatives has shown modulation of proteins like Bcl-2 and Bax, which are key regulators of apoptosis, and effects on cyclin-dependent kinases (CDKs) that control the cell cycle. psgcas.ac.inresearchgate.net

While these studies often involve derivatives of phenazone rather than the compound itself, they highlight the potential for this class of molecules to influence fundamental cellular processes beyond simple prostaglandin inhibition.

Quantitative Characterization of Molecular Binding and Inhibition

Quantifying the binding affinity and inhibitory potential of a compound is crucial for understanding its potency. This is often expressed using terms like the inhibition constant (Ki), the concentration required to produce 50% inhibition (IC50), and the binding free energy (ΔG). sigmaaldrich.comlew.ro

For phenazone (antipyrine), specific quantitative data from older literature can be sparse, but studies on COX-3 inhibition provided some values. For example, in one study, dipyrone, a related pyrazolone, inhibited canine COX-3 with an IC50 value of 52 μM. pnas.org Acetaminophen, often compared to phenazone, inhibited canine COX-3 with an IC50 of 64 μM under low substrate conditions. pnas.org These values help to quantify the potency of these drugs on this particular enzyme variant. The relationship between IC50 and the true inhibition constant, Ki, is dependent on the concentration of the substrate used in the assay. sigmaaldrich.com The binding free energy (ΔG) can be calculated from the inhibition constant and provides a thermodynamic measure of the binding affinity. researchgate.netmdpi.com

Table 2: Example of Quantitative Inhibition Data for Related Compounds on Canine COX-3

CompoundTarget EnzymeIC50 Value
DipyroneCanine COX-352 μM
AcetaminophenCanine COX-364 μM

Biotransformation and Metabolic Fate in Biological Systems

Hepatic Metabolic Pathways and Key Reactions (e.g., Hydroxylation, Demethylation)

The liver is the principal site for the metabolism of both phenazone and caffeine (B1668208), where they undergo Phase I and Phase II reactions. openanesthesia.org

Phenazone: The metabolism of phenazone involves several key reactions. It is metabolized in the liver to three major metabolites through processes that include hydroxylation. mims.comontosight.ai The primary metabolic pathways for pyrazolone (B3327878) derivatives like phenazone involve hydroxylation and, to a lesser extent, C-glucuronidation. researchgate.net

Caffeine: Caffeine's metabolism is extensive, with over 90% of its clearance occurring through hepatic biotransformation. coffeeandhealth.org The primary metabolic pathway for caffeine is N-demethylation, which accounts for the majority of its breakdown. nih.govpharmgkb.org This initial step is followed by other reactions, including hydroxylation. drugbank.com These reactions convert caffeine into various metabolites. ontosight.ai

Role of Cytochrome P450 (CYP) Isoenzymes in Biotransformation (e.g., CYP2D6, CYP3A4, CYP2C)

The cytochrome P450 (CYP) superfamily of enzymes, located mainly in the liver, is crucial for the metabolism of a vast number of drugs, including phenazone and caffeine. openanesthesia.org

Phenazone: The metabolism of phenazone is mediated by the cytochrome P450 enzyme system. ontosight.ainih.gov Specifically, isoenzymes such as CYP1A2 and CYP3A4 are primarily involved in its biotransformation. ontosight.ai The activity of these enzymes is a key determinant of the rate at which phenazone is cleared from the body. researchgate.net

Caffeine: The biotransformation of caffeine is almost exclusively handled by the cytochrome P450 system. frontiersin.org The CYP1A2 isoenzyme is responsible for more than 95% of the initial metabolism of caffeine. pharmgkb.orgnih.gov Other CYP isoenzymes, including CYP2E1, CYP2D6, and CYP3A4, play a lesser role in its metabolism, contributing to the formation of minor metabolites. drugbank.comnih.gov The high dependence on CYP1A2 makes caffeine a useful probe for assessing this enzyme's activity. researchgate.netnih.gov

Identification and Structural Characterization of Major Metabolites

The biotransformation of phenazone and caffeine results in the formation of several metabolites, which have been identified and structurally characterized.

Phenazone: The main metabolites of phenazone are 3-hydroxymethylantipyrine, 4-hydroxyantipyrine, and norantipyrine. ontosight.aipharmacompass.com These metabolites are the result of the hydroxylation and demethylation reactions that occur in the liver.

Caffeine: The primary metabolite of caffeine is paraxanthine, which is formed through 3-N-demethylation and accounts for approximately 84% of caffeine metabolism. cjpas.netmdpi.com Other significant metabolites include theobromine (B1682246) (about 12%) and theophylline (B1681296) (about 4%). cjpas.netmdpi.com These primary metabolites are further broken down into other compounds, such as 1-methylxanthine, 1-methyluric acid, and 1,7-dimethyluric acid, before excretion. pharmgkb.orgnih.gov

Table 1: Major Metabolites of Phenazone and Caffeine

Parent Compound Major Metabolites
Phenazone 3-hydroxymethylantipyrine, 4-hydroxyantipyrine, Norantipyrine ontosight.aipharmacompass.com

Excretion Mechanisms (Renal, Biliary)

Once metabolized into more water-soluble forms, the byproducts of phenazone and caffeine are eliminated from the body through various excretory routes.

Phenazone: The metabolites of phenazone are primarily excreted from the body via the urine. mims.comontosight.ai A small amount may also be eliminated through bile. mims.com The efficiency of renal excretion can be influenced by factors such as urine flow rate. ru.nl

Caffeine: The metabolites of caffeine are predominantly excreted through the kidneys in the urine. ontosight.aimdpi.com Very little caffeine, typically 3% or less, is excreted unchanged. nih.govnih.gov The rate-limiting step in caffeine's clearance from the plasma is its metabolism in the liver, not its renal excretion. nih.gov

Influence of Environmental Factors on Biotransformation Kinetics

A variety of environmental and lifestyle factors can significantly influence the rate and pattern of phenazone and caffeine metabolism by altering the activity of CYP enzymes. nih.govlongdom.org

Phenazone:

Diet: A diet high in protein can accelerate the elimination of phenazone, while protein deficiency can decrease it by 20-40%. nih.gov The consumption of meat has also been associated with a greater metabolic clearance of phenazone. nih.gov

Smoking and Alcohol: Cigarette and alcohol consumption can increase the clearance of phenazone. nih.gov

Chemical Exposure: Exposure to certain chemicals, such as lead, can depress phenazone elimination, likely by reducing hepatic cytochrome P450 levels. nih.govcapes.gov.br

Other Medications: The administration of enzyme-inducing drugs, like phenobarbital, can significantly increase the clearance of phenazone. clinicalpub.com

Caffeine:

Smoking: Smoking is a well-established inducer of the CYP1A2 enzyme and can nearly double the rate of caffeine metabolism. coffeeandhealth.orgnih.govnih.gov

Diet: Certain dietary components can affect caffeine metabolism. For instance, grapefruit juice can decrease caffeine clearance, while broccoli and vitamin C can increase it. coffeeandhealth.org

Alcohol: Alcohol consumption can inhibit the activity of CYP1A2, thereby slowing down the clearance of caffeine. coffeeandhealth.org

Oral Contraceptives: The use of oral contraceptives can inhibit the CYP1A2 enzyme, leading to a slower metabolism of caffeine. nih.govresearchgate.net

Genetics: Genetic polymorphisms in the CYP1A2 gene can lead to significant inter-individual differences in caffeine metabolism, categorizing individuals as "fast" or "slow" metabolizers. coffeeandhealth.orgnih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
1,3,7-trimethyluric acid
1,7-dimethyluric acid
1-methyluric acid
1-methylxanthine
3-hydroxymethylantipyrine
4-hydroxyantipyrine
Caffeine
Norantipyrine
Paraxanthine
Phenazone
Theobromine

Structure Activity Relationships Sar and Molecular Design Principles

Elucidation of Key Pharmacophoric Elements

The pharmacophore of a drug molecule is the specific three-dimensional arrangement of atoms or functional groups responsible for its biological activity. For phenazone and its derivatives, the core pharmacophoric features are centered around the pyrazolone (B3327878) scaffold.

Key elements include:

The Pyrazolone Ring: This heterocyclic ring is the fundamental structure required for activity. taylorandfrancis.comstudiauniversitatis.ro

Substituents on the Ring: The positions and nature of substituent groups on the pyrazolone ring are critical for modulating activity and selectivity. The key positions are N1, C4, and C5.

Azomethine Group: Schiff bases derived from 4-aminoantipyrine (B1666024) (a phenazone derivative) possess an azomethine (-N=CH-) group that is considered an active pharmacophore, contributing significantly to their biological activities. researchgate.net

Impact of Chemical Substituents on Molecular Interactions and Biological Activity

The modification of substituents on the phenazone core can lead to significant changes in its pharmacological profile. solubilityofthings.com

Substitution at C4: Introducing different groups at the C4 position of the pyrazolone ring is a common strategy to alter activity. For instance, the synthesis of Schiff base analogues of 4-aminoantipyrine has been explored to develop compounds with enhanced bactericidal and cytotoxic activities. researchgate.net

Halogenation: In the broader class of phenazine-related compounds, the introduction of chlorine atoms can increase activity. For example, monochlorinated phenazines and those with chlorine in the para positions of phenyl rings have shown ascending order of activity against Mycobacterium leprae. nih.gov While not directly phenazone, this highlights a common strategy in related heterocyclic compounds.

Fusion with Other Rings: Creating fused heterocyclic systems, such as pyrazolo-pyrimidine, from a phenazone base has been shown to potentially enhance CNS stimulatory effects compared to the parent molecule. amazon.com

Below is an interactive table detailing how different substituents on the pyrazolone core can influence its biological activity.

Parent Compound Substituent/Modification Position of Modification Effect on Biological Activity Reference
Phenazone4-Amino group + Schiff base formationC4Creates derivatives with potential bactericidal and cytotoxic activities. researchgate.net
PhenazoneFusion with a pyrimidine (B1678525) ringN/AMay produce synergistic CNS stimulation. amazon.com
PhenazoneDerivatization to thiourea (B124793)N/AAims to enhance biological potential. bohrium.com
PhenazoneHalogenation, Hydroxylation, DealkylationVariousMain transformation pathways observed during chlorination. nih.gov

Computational Approaches in SAR Analysis (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies use computational models to correlate the chemical structure of compounds with their biological activity. mdpi.comnih.gov These models can predict the activity of new, unsynthesized compounds. cmu.ac.th

For phenazone and related pyrazolone derivatives, QSAR studies have been employed to:

Predict Toxicity: QSAR software like ECOSAR and TEST has been used to estimate the acute and chronic toxicity of phenazone's transformation products that form during water treatment processes like chlorination and ozonation. nih.govnih.gov These studies found that some degradation by-products could be more toxic than the parent phenazone compound. nih.govnih.gov

Model Antioxidant Activity: QSAR models have been developed to predict the free-radical scavenging activity of various pharmaceuticals, including phenazone. mdpi.com

Understand Degradation: Studies on the degradation of phenazone by ozone have used QSAR to assess the toxicity of the resulting by-products, identifying pathways that could lead to more toxic molecules. researchgate.net

QSAR models are built using calculated molecular descriptors. For instance, a QSAR model for chalcone (B49325) derivatives (which, like phenazone, can inhibit COX enzymes) used descriptors like atomic charges (qC1, qC10, qC15), the energy of the lowest unoccupied molecular orbital (ELUMO), and the logarithm of the partition coefficient (Log P) to predict anticancer activity. cmu.ac.th Similar principles are applied to phenazone derivatives to understand how structural changes affect their properties. uniklinik-duesseldorf.de

Design Strategies for Modulating Activity and Selectivity

Based on SAR and computational studies, medicinal chemists can devise strategies to design new phenazone derivatives with improved properties.

Targeting Specific Enzymes: The development of NSAIDs has moved towards designing selective inhibitors of COX-2 over COX-1 to reduce gastrointestinal side effects. For pyrazolone derivatives, this involves modifying the substituents to achieve a better fit in the active site of COX-2. The 1,5-diarylpyrazole moiety has been identified as a key scaffold for selective COX-2 inhibitors. studiauniversitatis.ro

Creating Hybrid Molecules: A common strategy is to link the phenazone scaffold to other biologically active fragments. For example, synthesizing phenazone derivatives that incorporate a 1,2,4-triazine (B1199460) or pyridine (B92270) fragment is a way to create novel compounds for screening against various kinases involved in cancer. researchgate.net

Bioisosteric Replacement: This involves substituting one part of the molecule with another that has similar physical or chemical properties. In the context of caffeine (B1668208) (often combined with phenazone), replacing its methyl groups with larger substituents like ethyl or propyl can increase potency at adenosine (B11128) receptors. karger.com This principle could be applied to phenazone to explore new activity profiles.

The Role of Caffeine

Caffeine, a methylxanthine, is frequently included in analgesic formulations to enhance the pain-relieving effects. wikipedia.org Its primary mechanism of action is the antagonism of adenosine receptors in the central nervous system. wikipedia.org

Pharmacophore of Caffeine: Caffeine's structure is similar to adenosine, allowing it to bind to and block adenosine receptors. wikipedia.org Its pharmacophore includes features like hydrogen bond acceptors and aromatic rings. nih.govresearchgate.netscielo.br

Structure-Activity Relationship of Caffeine: The SAR of caffeine has been extensively studied. karger.comcaldic.com Attaching a triazole ring to the caffeine structure has been shown to significantly enhance its acetylcholinesterase (AChE) inhibition activity. nih.govresearchgate.net Replacing the methyl groups with larger alkyl or other substituents can increase its potency as an adenosine receptor antagonist. karger.com

QSAR of Xanthine (B1682287) Derivatives: QSAR studies on xanthine derivatives (the class to which caffeine belongs) have been crucial in designing potent and selective antagonists for different adenosine receptor subtypes, which are targets for various diseases. ajrconline.orgeurekaselect.comtandfonline.comnih.gov

Pre Clinical Mechanistic Investigations

In Vitro Studies for Molecular and Cellular Mechanism Elucidation

In vitro studies, which are conducted in a controlled environment outside of a living organism, have been crucial in pinpointing the molecular targets and cellular pathways affected by phenazone and caffeine (B1668208).

Enzyme Inhibition Assays

Enzyme inhibition is a key mechanism for both compounds. Phenazone, a non-steroidal anti-inflammatory drug (NSAID), is understood to exert its analgesic and anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923)—mediators of pain and inflammation. arzneiprivat.deresearchgate.net Studies on human umbilical arteries perfused in vitro demonstrated that phenazone causes a decrease in the formation of prostanoids like prostacyclin and thromboxane (B8750289). karger.com The inhibitory effect of phenazone on prostanoid formation was found to be comparable to that of indomethacin, a well-known NSAID. karger.com

Caffeine's primary enzyme inhibitory action involves phosphodiesterases (PDEs). nih.gov By inhibiting these enzymes, caffeine can prevent the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger molecule involved in many signaling pathways. However, this action is generally observed at high concentrations that may not be reached in typical physiological conditions. nih.govmdpi.com

Receptor Binding Studies

The most significant mechanism of action for caffeine at physiological concentrations is the antagonism of adenosine receptors. nih.govjst.go.jpmdpi.com Caffeine's molecular structure is similar to adenosine, allowing it to bind to A1 and A2A receptors without activating them, thereby blocking the neuromodulatory effects of adenosine. nih.govmdpi.com This blockade is believed to contribute to caffeine's stimulant effects and its role in vasoconstriction, which can be beneficial in certain types of headaches. In vitro receptor binding assays have quantified caffeine's antagonist activity at these receptors. nih.gov

Phenazone's primary mechanism is not receptor-mediated, though some research has explored its interactions with various cellular targets. For instance, molecular docking studies have been used to predict the binding affinity of novel phenazone derivatives to microbial enzymes like tyrosyl-tRNA synthetase and N-myristoyl transferase, suggesting potential antimicrobial applications. researchgate.net

Cell-Based Signaling Pathway Analysis

Cell-based assays provide insight into how these compounds alter cellular functions. For phenazone, its inhibition of COX enzymes directly impacts prostaglandin (B15479496) signaling pathways. arzneiprivat.dekarger.com

Caffeine has been shown to affect multiple signaling pathways. In glioblastoma cell lines, caffeine has been observed to inhibit proliferation and induce apoptosis (programmed cell death) by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of pro-apoptotic proteins like Cyt-C and Caspase-3. nih.gov It can also modulate pathways related to calcium mobilization by acting on ryanodine (B192298) receptors, though this typically requires high, supra-physiological concentrations. nih.gov Furthermore, by blocking adenosine A2A receptors, caffeine can influence downstream signaling, including the potentiation of anti-tumor immune responses in certain cancer cell models. mdpi.com

In Vivo Mechanistic Studies in Animal Models (excluding efficacy/safety outcomes)

Studies in animal models allow for the investigation of complex physiological responses and metabolic processes that cannot be fully replicated in vitro.

Pharmacodynamic Marker Analysis

Pharmacodynamic studies measure the physiological and biochemical effects of a drug. In animal models, the administration of caffeine has been shown to alter various markers. For example, it can induce a dose-dependent increase in heart rate and has been studied for its impact on cerebral blood flow and neurotransmitter release, consistent with its role as an adenosine antagonist. jst.go.jpnih.gov In rat models, caffeine has been shown to improve muscle thermogenesis and fat oxidation. scifiniti.com Studies in rats also show that coffee, in a caffeine-independent manner, can stimulate gut smooth muscle contractions through a muscarinic receptor-dependent mechanism. nih.gov

For phenazone, animal studies would typically involve measuring biomarkers of inflammation, such as prostaglandin levels, to confirm its COX-inhibiting activity in a whole-organism context. nih.gov

Biotransformation Profiling in Animal Models

Biotransformation studies track how a compound is metabolized and eliminated from the body. In rats, caffeine is rapidly absorbed and has a half-life of approximately 1.6 hours. researchgate.net The metabolism of caffeine can be influenced by other substances; for instance, rutaecarpine (B1680285) has been shown to induce hepatic CYP1A2 activity in rats, accelerating caffeine's breakdown. researchgate.net The metabolic pathways for caffeine differ between species; the enzyme responsible for 40% of caffeine clearance in rats is different from the primary enzyme in humans. nih.gov

Phenazone's metabolism has also been characterized in animal models. Studies have shown that its elimination can be affected by factors that influence hepatic cytochrome P450 enzyme levels. researchgate.net The rat is a commonly used model to study the effects of phenazone, including its potential toxicity at high doses, which provides insight into its metabolic pathways and potential for accumulation. canada.ca

Interactive Data Table: Summary of In Vitro Mechanistic Data

This table summarizes key findings from in vitro assays for the active compounds.

CompoundAssay TypeTargetFinding
Phenazone Enzyme InhibitionCyclooxygenase (COX)Decreases production of prostaglandins (prostacyclin, thromboxane A2). karger.com
Caffeine Receptor BindingAdenosine A1/A2A ReceptorsActs as a non-selective antagonist, blocking adenosine binding. nih.govmdpi.com
Caffeine Cell SignalingGlioblastoma CellsInhibits proliferation and induces apoptosis. nih.gov
Caffeine Enzyme InhibitionPhosphodiesterase (PDE)Inhibits PDE at high concentrations. nih.gov

Biochemical and Molecular Assays for Activity Assessment

The preclinical assessment of the active compound in Migraine-kranit, phenazone (also known as antipyrine), has utilized a variety of biochemical and molecular assays to elucidate its mechanism of action. These investigations have primarily focused on its interaction with key enzymatic pathways involved in pain and inflammation, which are central to the pathophysiology of migraine. The principal mechanism identified is the inhibition of prostaglandin synthesis through the cyclooxygenase (COX) enzymes. drugbank.com

Research indicates that phenazone acts as an inhibitor of the cyclooxygenase (COX) isoforms, including COX-1 and COX-2. drugbank.comresearchgate.net These enzymes are responsible for converting arachidonic acid into prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. nih.gov By inhibiting COX enzymes, phenazone effectively reduces the production of these pro-inflammatory and pain-sensitizing molecules. drugbank.com It is thought that phenazone's therapeutic effects are primarily mediated through its actions in the central nervous system, where it increases the pain threshold. drugbank.com

Further in vitro studies have explored the nuances of this inhibition. For instance, some research on dipyrone, which has metabolites structurally related to those of phenazone, suggests a more complex interaction than simple competitive inhibition of the enzyme's active site. One study using lysates from LPS-stimulated RAW 264.7 cells and purified COX-1 found that the active metabolites did not block prostaglandin synthesis outright but instead redirected it from PGE₂ and PGD₂ towards PGF₂α and other prostaglandins. nih.gov This indicates a mechanism that may involve sequestering radicals that initiate the catalytic activity of COX or reducing the oxidative state of the enzyme, rather than direct competitive inhibition. nih.gov

In addition to direct enzyme inhibition assays, the activity of phenazone derivatives has been explored through other biochemical tests. While not directly assessing the primary analgesic mechanism, these assays provide a broader understanding of the molecule's chemical properties. For example, various antioxidant assays have been employed for phenazone derivatives, including:

Ferric Reducing Antioxidant Power (FRAP) researchgate.net

Phosphomolydenum Reducing Antioxidant Power researchgate.net

DPPH Radical Scavenging Assay researchgate.net

ABTS Radical Scavenging Assay researchgate.net

Molecular modeling and docking studies have also been used to supplement experimental assays, providing insights into the binding interactions between phenazone derivatives and the active sites of COX isoforms. tandfonline.com

The following table summarizes the inhibitory activity of phenazone against COX isoforms based on available preclinical data.

CompoundAssay SystemTargetIC50 (µM)
Phenazone (Antipyrine) Not SpecifiedCOX-1>1000
COX-2>1000
COX-3200

Data sourced from a 2002 study by Chandrasekharan et al., as cited in a broader review. The specific in vitro assay conditions were not detailed in the secondary source.

Analytical Methodologies for Phenazone Research

Spectrophotometric Techniques (UV-Vis) for Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of phenazone in bulk drug and pharmaceutical formulations. wjpps.comrjptonline.org These methods are based on the principle that phenazone absorbs light in the UV region of the electromagnetic spectrum.

The wavelength of maximum absorbance (λmax) for phenazone is typically observed around 267 nm, although this can vary slightly depending on the solvent used. ijpsonline.com For instance, in a study using methanol (B129727) as a solvent, the λmax was recorded at 267 nm. ijpsonline.com Another study reported a λmax of 273 nm for phenazone in an aqueous mixture. researchgate.net The absorbance at this wavelength is directly proportional to the concentration of the drug, following the Beer-Lambert law over specific concentration ranges. ijpsonline.com

Several UV spectrophotometric methods have been developed and validated for phenazone analysis. One such method is the Area Under Curve (AUC) method, which has been successfully used for the estimation of phenazone in bulk and tablet dosage forms. wjpps.com This technique demonstrated linearity in the concentration range of 10-30 μg/ml. wjpps.com Other research has established linearity for phenazone in different ranges, such as 2-10 μg/mL and 0.7-30 μg/mL, depending on the specific method and application. rjptonline.orgijpsonline.com The precision of these methods is generally high, with relative standard deviation (%RSD) values well within acceptable limits, and accuracy is confirmed by high recovery percentages, often around 99.9%. wjpps.com

While conventional UV spectrophotometry is effective for single-component analysis, it faces challenges in resolving mixtures due to spectral overlap. ijpsonline.com To address this, derivative spectrophotometry and absorbance ratio methods have been developed for the simultaneous estimation of phenazone in combination with other drugs like benzocaine. rjptonline.org

Interactive Table: UV-Vis Spectrophotometric Methods for Phenazone Quantification
Method TypeLinearity Range (µg/mL)Wavelength (nm)Key FindingsReference
Area Under Curve (AUC)10-30232-252Economical and precise for bulk and tablet forms. wjpps.com
Conventional UV2-10267Suitable for low-level quantification in mixtures. ijpsonline.com
First Derivative Ratio0.7-30Not specifiedAllows simultaneous estimation with benzocaine. rjptonline.org
Absorbance Ratio0.7-30266.1 & 270.4Enables simultaneous estimation with benzocaine. rjptonline.org
First Derivative2.496–12.48273 (zero-crossing)Simultaneous determination with diminazene (B1218545) diaceturate. researchgate.net

Chromatographic Separation and Detection Methods

Chromatographic techniques are paramount for the separation, identification, and quantification of phenazone, its metabolites, and degradation products in various matrices, including pharmaceutical formulations and biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite and Degradation Product Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and indispensable tool for the structural elucidation of phenazone metabolites and degradation products. researchgate.netresearchgate.net This technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, allowing for the identification of compounds even at very low concentrations in complex matrices like wastewater. researchgate.netunl.edu

Research on the environmental fate of phenazone has utilized LC-MS/MS to identify various transformation products. For example, in studies investigating the microbial degradation of phenazone, LC-MS/MS was optimized to determine metabolites such as 1,5-dimethyl-1,2-dehydro-3-pyrazolone (DP). researchgate.net In photolysis experiments, a high-resolution mass spectrometry-based approach led to the identification of 11 degradation products. researchgate.net The fragmentation patterns observed in the MS/MS spectra provide crucial information about the structure of the metabolites. Common degradation pathways identified include hydroxylation, demethylation, and opening of the pyrazolone (B3327878) ring. researchgate.net

The use of high-resolution mass spectrometry (HRMS) coupled with LC provides accurate mass measurements, which are essential for determining the elemental composition of unknown degradation products. americanpharmaceuticalreview.com This information, combined with MS/MS fragmentation data, allows for confident structural assignments. americanpharmaceuticalreview.com

Interactive Table: Identified Phenazone Metabolites and Degradation Products by LC-MS/MS
Parent CompoundIdentified ProductAnalytical ContextKey FindingsReference
Phenazone1,5-dimethyl-1,2-dehydro-3-pyrazolone (DP)Microbial degradation in biofilmsDP was formed from phenazone by some bacterial strains over several weeks. researchgate.net
PhenazoneMultiple (11 identified)UV radiation degradationA ring-opening mechanism via oxidation of the N-N bond was observed. researchgate.net
Propyphenazone4-(2-methylethyl)-1,5-dimethyl-1,2-dehydro-3-pyrazolone (PDP)Microbial degradation in waterIdentified in ground and drinking water. nih.gov
Formyl aminoantipyrineDimers and trimersUV radiation degradationThe formed dimers were persistent under continuous UV radiation. researchgate.net

Sample Preparation Techniques (e.g., Solid Phase Extraction for research matrices)

Effective sample preparation is a critical prerequisite for reliable and accurate analysis of phenazone, especially in complex matrices like blood plasma, water, and food products. unair.ac.idphenomenex.com The goal of sample preparation is to isolate and concentrate the analyte of interest while removing interfering substances that could compromise the analytical results. phenomenex.com

Solid Phase Extraction (SPE) is a widely used and effective technique for the cleanup and concentration of phenazone and its metabolites from various sample matrices. unair.ac.idphenomenex.comresearchgate.net SPE involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a suitable solvent. phenomenex.com

For the analysis of phenazone in human blood plasma, a method involving centrifugation followed by SPE has been successfully developed. unair.ac.id This procedure yielded high recovery rates, ranging from 93.46% to 95.60%, with a coefficient of variation of less than 2%, demonstrating the efficiency and reproducibility of the technique. unair.ac.id In environmental analysis, SPE has been applied to extract phenazone-type drugs and their polar metabolites from ground and drinking water. nih.govresearchgate.net Techniques such as in-situ derivatization can be combined with SPE to improve the extraction of polar metabolites. nih.gov

Different types of SPE sorbents are available, including reversed-phase (e.g., C18), normal-phase, and ion-exchange materials, allowing the method to be tailored to the specific properties of the analyte and the sample matrix. phenomenex.com

Advanced Spectroscopic Characterization (e.g., Rotational Spectroscopy for gas-phase structure)

Rotational spectroscopy is a high-resolution technique that provides precise information about the three-dimensional structure of molecules in the gas phase, free from solvent or crystal lattice effects. aip.orggrupodeespectroscopia.es This method has been applied to study the conformational and structural preferences of phenazone. aip.orgnih.gov

By analyzing the rotational spectrum of vaporized phenazone in a supersonic jet, researchers have determined its molecular structure with high accuracy. aip.org The study revealed that phenazone exists predominantly in a single conformation, where the N-phenyl and N-methyl groups are located on opposite sides of the pyrazolone ring. nih.govresearchgate.net The phenyl group is elevated by approximately 25 degrees relative to the average plane of the pyrazolone ring, with a phenyl torsion angle of about 52 degrees. nih.gov

Chemometric Approaches for Mixture Analysis

The simultaneous analysis of phenazone in multi-component formulations by conventional spectrophotometry is often difficult due to severe spectral overlap between the components. ijpsonline.comijpsonline.com Chemometrics, which involves the use of mathematical and statistical methods, provides powerful tools to resolve such complex data and enable the quantification of individual components in a mixture without prior separation. ijpsonline.comresearchgate.netijpsjournal.com

Chemometric models like Principal Component Regression (PCR) and Partial Least Squares (PLS) are frequently applied to UV spectrophotometric data for the analysis of mixtures containing phenazone. ijpsonline.comijpsonline.com These multivariate calibration methods are capable of resolving complex spectral data by reducing it into predictable models. ijpsonline.com

In a study analyzing ear drops containing phenazone and lidocaine, PCR and PLS models were successfully developed. ijpsonline.com The process involved preparing a calibration set of mixtures with varying concentrations of the drugs and recording their UV spectra over a selected wavelength range (e.g., 240-300 nm). ijpsonline.com The models were then built using the spectral data and corresponding concentrations. The predictive ability of these models was confirmed using a separate validation set. ijpsonline.com Chemometric methods have also been combined with wavelet transforms and applied to analyze quaternary mixtures containing propiphenazone (a derivative of phenazone), demonstrating their versatility. nih.gov These approaches offer a rapid and effective alternative to chromatographic methods for the quality control of pharmaceutical products. ijpsonline.com

Chemical Interactions and Reactivity Studies

Molecular-Level Interactions with Other Compounds

The primary molecular interactions of Migraine-kranit documented in scientific literature revolve around its role as a substrate for various metabolic enzymes. It is frequently utilized in research as a probe agent to study the effects of other drugs on drug-metabolizing enzymes, particularly those in the liver. wikipedia.orgnbinno.com This application underscores its extensive interaction with key enzymatic systems responsible for xenobiotic metabolism.

This compound is metabolized by at least six distinct cytochrome P450 (CYP) enzymes: CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C18, and CYP3A4. medchemexpress.com The compound's metabolism can be significantly altered by the presence of other substances that act as inducers or inhibitors of these enzymes. pediatriconcall.com

Enzyme Inducers: Substances that induce the activity of hepatic enzymes can accelerate the metabolism of this compound. This increased metabolic rate may affect the compound's systemic exposure.

Enzyme Inhibitors: Conversely, compounds that inhibit liver enzymes can slow the metabolism of this compound. pediatriconcall.com This inhibition can lead to altered pharmacokinetic profiles. The interaction with various CYP450 isoforms means that co-administration with other drugs that are substrates, inhibitors, or inducers of these same enzymes can lead to competitive interactions.

The table below summarizes the key cytochrome P450 enzymes involved in the metabolism of this compound.

Enzyme FamilySpecific IsoformRole in Metabolism
Cytochrome P450CYP1A2Metabolizes this compound
Cytochrome P450CYP2B6Metabolizes this compound
Cytochrome P450CYP2C8Metabolizes this compound
Cytochrome P450CYP2C9Metabolizes this compound
Cytochrome P450CYP2C18Metabolizes this compound
Cytochrome P450CYP3A4Metabolizes this compound

This table is based on research identifying the hepatic enzymes responsible for metabolizing the compound. medchemexpress.com

No specific research studies detailing the ligand binding competition of this compound were identified in the reviewed scientific literature.

Chemical Degradation Pathways and Transformation Products

This compound is susceptible to chemical degradation through various oxidative and reactive processes. Studies have focused on its transformation during water treatment processes, revealing several key degradation pathways and identifying numerous transformation products.

Ozonation: The oxidation of this compound by ozone in aqueous solutions has been extensively studied. nih.gov The degradation process follows pseudo-first-order kinetics. nih.govresearchgate.net The rate of this reaction is influenced by several environmental factors. For instance, the reaction rate constant reaches its maximum at a temperature of 20°C. nih.govresearchgate.net The presence of nitrate (B79036) ions (NO₃⁻) can enhance the degradation rate, whereas bicarbonate (HCO₃⁻), sulfate (B86663) (SO₄²⁻), and chloride (Cl⁻) ions, as well as an increase in pH, have an inhibitory effect on the ozonation process. nih.govresearchgate.net The addition of hydrogen peroxide (H₂O₂) can significantly increase the degradation efficiency. nih.govresearchgate.net

During ozonation, a total of 10 by-products have been identified. The primary transformation pathways include electrophilic addition and substitution, pyrazole (B372694) ring opening, hydroxylation, and dephenylization. nih.govresearchgate.net One of the common degradation products identified is 1-acetyl-1-methyl-2-phenylhydrazide (AMPH). nih.gov

Hydroxyl Radical Reactions: Hydroxyl radicals (•OH) are identified as major reactive species responsible for the degradation of this compound in certain advanced oxidation processes. researchgate.netresearchgate.net The reaction with •OH is primarily initiated through radical adduct formation. researchgate.net

The following table presents kinetic data related to the ozonation of this compound under specific conditions.

ParameterConditionObserved Rate Constant (k_obs)Reference
Temperature20°C9.653 x 10⁻³ s⁻¹ nih.govresearchgate.net
Temperature30°C7.800 x 10⁻³ s⁻¹ researchgate.net
H₂O₂ Addition0.135 mM45.9% increase in efficiency nih.govresearchgate.net

The degradation of this compound during chlorination processes has been investigated, revealing its reactivity with halogens. The degradation kinetics are dependent on factors such as chlorine concentration and pH, with half-lives observed to be in the range of 0.9 to 295 seconds. nih.gov The transformation pathways during chlorination mainly consist of halogenation, hydroxylation, and dealkylation. nih.gov Two stable derivatives identified after several days of reaction are chloro-hydroxy-phenazone and N-demethyl-chloro-hydroxy-phenazone. nih.gov

Ring Opening: A significant degradation mechanism for this compound involves the opening of its pyrazole ring. This pathway has been observed during both ozonation and other oxidation processes. nih.govresearchgate.netresearchgate.net The oxidation of carbon-carbon double bonds is a typical mechanism that can lead to ring cleavage. nih.gov

Demethylation: N-demethylation is another identified transformation pathway for this compound. This process, involving the removal of a methyl group from a nitrogen atom, occurs during chlorination reactions, leading to the formation of products such as N-demethyl-chloro-hydroxy-phenazone. nih.gov

Stability and Reactivity in Different Chemical Environments

The stability and reactivity of phenazone, the active chemical compound in this compound, are influenced by various environmental factors, including pH, temperature, light, and the presence of other chemical agents. Understanding these characteristics is crucial for predicting its environmental fate and potential transformation pathways.

Reactivity with Oxidizing Agents

Phenazone demonstrates significant reactivity with strong oxidizing agents, such as chlorine and ozone, which are commonly used in water treatment processes.

Studies on the degradation of phenazone during chlorination have shown that its half-life is highly dependent on the concentrations of chlorine and bromide, as well as the pH of the solution. The degradation kinetics were investigated using a Box-Behnken experimental design across a pH range of 5.7 to 8.3. nih.gov The transformation process primarily involves halogenation, hydroxylation, and dealkylation, leading to stable derivatives such as chloro-hydroxy-phenazone and N-demethyl-chloro-hydroxy-phenazone. nih.gov

Table 1: Half-life of Phenazone during Chlorination under Various Conditions

pHChlorine Conc. (mg/L)Bromide Conc. (μg/L)Half-life Range (seconds)
5.7 - 8.31 - 100 - 1000.9 - 295

Data sourced from a study on the transformation of phenazone-type drugs during chlorination. nih.gov

Ozonation also proves effective in degrading phenazone, following a pseudo-first-order kinetic model. researchgate.net The degradation efficiency is influenced by the presence of various ions. For instance, nitrate (NO₃⁻) can enhance the degradation rate, whereas bicarbonate (HCO₃⁻), sulfate (SO₄²⁻), and chloride (Cl⁻) ions have an inhibitory effect. researchgate.net The addition of hydrogen peroxide (H₂O₂) can significantly increase the degradation efficiency. researchgate.net The reaction with ozone leads to numerous by-products through pathways like electrophilic addition, pyrazole ring opening, and hydroxylation. researchgate.net

Table 2: Influence of Chemical Species on the Ozonation of Phenazone

Chemical Species AddedEffect on Degradation RateObservation
Nitrate (NO₃⁻)EnhancementPositive effect on ozonation.
Bicarbonate (HCO₃⁻)InhibitionNegative effect on ozonation.
Sulfate (SO₄²⁻)InhibitionNegative effect on ozonation.
Chloride (Cl⁻)InhibitionNegative effect on ozonation.
Hydrogen Peroxide (H₂O₂)EnhancementIncreased degradation efficiency by 45.9% at optimal concentration.

Findings from research on the degradation of phenazone in aqueous solution with ozone. researchgate.net

Forced degradation studies further confirm phenazone's susceptibility to oxidation, showing degradation when treated with 10% hydrogen peroxide. ijpca.orgresearchgate.net Furthermore, strong oxidizing agents like potassium permanganate (B83412) can oxidize phenazone to pyridazine (B1198779) tetracarboxylic acid. wikipedia.org

Stability under Varying pH and Hydrolysis

The pH of the environment affects phenazone's stability. A rise in pH has been shown to have a negative effect on the degradation of phenazone during ozonation. researchgate.net In forced degradation studies, phenazone was subjected to both acidic (1M methanolic HCl) and basic (1M methanolic NaOH) conditions for 8 hours, which resulted in the formation of degradation products. ijpca.orgresearchgate.net This indicates that the compound undergoes hydrolysis under both acidic and basic conditions.

Thermal and Photochemical Stability

Phenazone exhibits moderate thermal stability. Research into its polymorphic forms shows that the primary commercial form (Form I) melts at approximately 111°C (384.1 K). nih.gov Thermal decomposition or evaporation events, accompanied by mass loss, have been observed in the temperature range of 197°C to 327°C (470–600 K). nih.gov A separate stability study demonstrated degradation when powdered phenazone was stored under dry heat at 55°C for 3 hours. ijpca.orgresearchgate.net

The compound is also susceptible to photochemical degradation. The photochemical decomposition process in aqueous solutions is a complex reaction that is highly dependent on the concentration of the solution and the atmospheric conditions. nih.gov The primary photochemical reaction involves the cleavage of the N1-N2 bond within the pyrazoline ring. nih.gov In an oxygen-free atmosphere and at low concentrations, the decomposition proceeds through photolysis to form an aziridine (B145994) derivative, which then converts to aniline (B41778) and isonitrile. nih.gov At higher concentrations, photoisomerization to imidazole (B134444) derivatives becomes the predominant pathway. nih.gov In the presence of air, additional reactions occur, including photooxidation and photodemethylation. nih.gov Studies have confirmed its degradation when solutions are exposed to sunlight for extended periods. ijpca.orgresearchgate.net

Q & A

Q. How can machine learning predict this compound’s off-target effects?

  • Methodological Answer :
  • Train neural networks on chemical databases (e.g., ChEMBL) to predict binding to non-target receptors .
  • Validate predictions with high-throughput screening and molecular dynamics simulations .

Q. What methodologies cross-validate in silico and in vitro findings for this compound?

  • Methodological Answer :
  • Compare docking simulations (AutoDock Vina) with SPR binding kinetics .
  • Use organ-on-chip models to test computational predictions of blood-brain barrier penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.